2'-O-Acetyl adenosine-5-diphosphoribose

Description

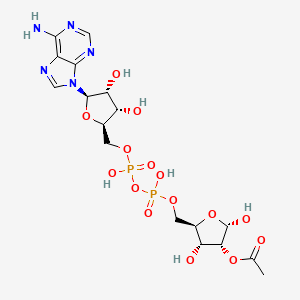

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H25N5O15P2 |

|---|---|

Molecular Weight |

601.4 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate |

InChI |

InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17+/m1/s1 |

InChI Key |

BFNOPXRXIQJDHO-DLFWLGJNSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Canonical SMILES |

CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of 2 O Acetyl Adenosine 5 Diphosphoribose

NAD+-Dependent Sirtuin Deacetylation as a Primary Pathway

The principal route for the generation of 2'-O-Ac-ADPR is through the NAD+-dependent deacetylation of proteins, a reaction catalyzed by sirtuins, which are classified as class III histone deacetylases (HDACs). researchgate.netnih.govnih.govresearchgate.netnih.gov This mechanism is distinct from other HDACs, as it consumes a molecule of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for each acetyl group it removes from a protein substrate. researchgate.netnih.govnih.govresearchgate.netnih.govnih.gov The reaction yields three products: the deacetylated protein, nicotinamide, and 2'-O-Ac-ADPR. researchgate.netnih.govnih.govresearchgate.netnih.govnih.gov

Sirtuins are a conserved family of enzymes present across various life forms, from bacteria to humans. nih.govnih.gov Their subcellular localization varies, reflecting their diverse biological functions.

Sir2 (Silent Information Regulator 2): The foundational member of this family, yeast Sir2, is instrumental in transcriptional silencing and has been linked to lifespan extension. nih.govsemanticscholar.org

SIRT1: As the most studied human sirtuin, SIRT1 is predominantly found in the nucleus. nih.govbohrium.com It targets histones and a variety of transcription factors, thereby influencing gene expression, metabolism, and cellular responses to stress. nih.govnih.govpnas.org

SIRT3: This enzyme is the primary sirtuin within the mitochondria. researchgate.net SIRT3 deacetylates numerous mitochondrial proteins, regulating critical metabolic pathways such as the Krebs cycle, fatty acid oxidation, and the generation of ATP through oxidative phosphorylation. researchgate.net

The production of 2'-O-Ac-ADPR by these sirtuins establishes a direct link between their deacetylase activity and the cell's NAD+ levels, positioning this metabolite as a key indicator of cellular energy status. researchgate.netnih.govnih.govresearchgate.netnih.gov

The catalytic process of sirtuins is a multi-step affair. nih.gov It commences with the binding of both the acetylated protein and NAD+ within the enzyme's active site. nih.govnih.gov In a critical step that differentiates sirtuins from other deacetylases, the acetyl group from a lysine (B10760008) residue on the protein substrate is transferred to the C1' position of the ribose component of NAD+. nih.govnih.gov

Following the transfer of the acetyl group, the nicotinamide part of NAD+ is released. nih.govnih.gov This cleavage event leads to the formation of a transient and highly reactive 1',2'-cyclic acyloxonium ion intermediate. nih.gov The subsequent reaction of this intermediate with a water molecule yields the final products. nih.gov

Intramolecular Transesterification and Regioisomer Equilibrium

The initial enzymatic product, 2'-O-Ac-ADPR, is not static in solution. It undergoes a spontaneous, non-enzymatic rearrangement. researchgate.netnih.govnih.gov

In an aqueous environment, the acetyl group at the 2' position of the ribose can migrate to the neighboring 3' position, and this process is reversible. researchgate.netnih.govnih.gov This results in an equilibrium mixture of two structural isomers, known as regioisomers: 2'-O-Acetyl adenosine-5-diphosphoribose (2'-O-Ac-ADPR) and 3'-O-Acetyl adenosine-5-diphosphoribose (3'-O-Ac-ADPR). researchgate.netnih.govnih.gov At neutral pH, these two isomers exist in an approximate 1:1 ratio. researchgate.netnih.gov This dynamic interconversion is a crucial factor in understanding the biological activity of this metabolite. researchgate.netnih.govnih.gov

Relationship to Poly(ADP-ribose) Metabolism and PARP Activity

Structurally, 2'-O-Ac-ADPR bears a resemblance to ADP-ribose, which is the fundamental building block of poly(ADP-ribose) (PAR). bohrium.compnas.orgnih.gov PAR is a complex polymer synthesized by Poly(ADP-ribose) polymerases (PARPs) and is essential for cellular functions like DNA repair and chromatin organization. nih.govnih.govjefferson.edu

The structural similarity suggests a potential for interaction between the pathways of sirtuin-mediated deacetylation and PARP activity. Both sirtuins and PARPs utilize NAD+ as a substrate, implying a competitive relationship for this vital molecule. bohrium.compnas.orgnih.gov This competition is particularly relevant under conditions of cellular stress, such as significant DNA damage, which leads to a substantial increase in PARP activity. jci.org The accumulation of 2'-O-Ac-ADPR could potentially modulate PARP activity or the signaling pathways that are dependent on PAR, though the precise details of this interplay are still under active investigation. bohrium.compnas.orgnih.gov

Analogous Metabolism to Adenosine (B11128) Diphosphoribose (ADPR)

The metabolism of this compound (2'-OAc-ADPR) shares similarities with that of adenosine diphosphoribose (ADPR). In Saccharomyces cerevisiae, the NUDIX hydrolase Ysa1 is capable of cleaving 2'-OAc-ADPR. nih.gov This enzymatic action results in the formation of AMP and 2- and 3-O-acetylribose-5-phosphate. nih.gov Kinetic analyses have shown that Ysa1 hydrolyzes 2'-OAc-ADPR with a slightly lower catalytic efficiency compared to ADPR. nih.gov

In mammalian systems, the enzyme ARH3 (ADP-ribosylhydrolase 3) has been demonstrated in vitro to hydrolyze 2'-OAc-ADPR, yielding acetate (B1210297) and ADPR. nih.gov This suggests a pathway where 2'-OAc-ADPR can be converted back to ADPR, which is a significant signaling molecule in its own right. ADPR is known to be generated from β-nicotinamide adenine dinucleotide (β-NAD+) through the action of NAD-glycohydrolases like CD38. nih.gov It is further metabolized to AMP by ectonucleotide pyrophosphatases (E-NPPs) and subsequently to adenosine by 5'-nucleotidase (CD73). nih.gov

It has been proposed that the accumulation of 2'-OAc-ADPR could be rapidly converted to ADPR, leading to a buildup of the latter, which then mediates downstream effects such as the gating of the TRPM2 cation channel. nih.gov Both 2'-OAc-ADPR and ADPR are known to modulate the gating of TRPM2. nih.govwikipedia.org

Enzymatic Hydrolysis of this compound and Adenosine Diphosphoribose

| Enzyme | Substrate | Products | Organism/System |

|---|---|---|---|

| Ysa1 | This compound | AMP and 2- & 3-O-acetylribose-5-phosphate | Saccharomyces cerevisiae |

| Ysa1 | Adenosine Diphosphoribose | AMP and Ribose-5-phosphate | Saccharomyces cerevisiae |

| mNudT5 | This compound | AMP and 2- & 3-O-acetylribose-5-phosphate | Mammalian |

| mNudT5 | Adenosine Diphosphoribose | AMP and Ribose-5-phosphate | Mammalian |

| ARH3 | This compound | Acetate and Adenosine Diphosphoribose | Mammalian (in vitro) |

Connections to NAD+ Turnover and Salvage Pathways

The biosynthesis of this compound is intrinsically linked to the turnover of nicotinamide adenine dinucleotide (NAD+). Sirtuins, a class of NAD+-dependent protein deacetylases, are central to this process. nih.govnih.gov During the deacetylation of target proteins, sirtuins catalyze the cleavage of the glycosidic bond in NAD+, which results in the formation of nicotinamide and the transfer of the acetyl group from the substrate to the ribose of ADP-ribose. nih.gov This reaction produces O-acetyl-ADP-ribose, which exists as a mixture of 2' and 3' isomers. nih.gov This enzymatic production of O-acetyl-ADP-ribose by Sir2-like enzymes is an evolutionarily conserved process, observed in organisms from yeast to humans. nih.gov

NAD+ itself is a critical coenzyme synthesized through multiple pathways, including de novo synthesis from tryptophan and salvage pathways that recycle its precursors like nicotinamide (NAM) and nicotinic acid (NA). nih.govresearchgate.net The salvage pathway is particularly important for maintaining cellular NAD+ levels, with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) playing a key role. nih.govfrontiersin.org The consumption of NAD+ by enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) necessitates its continuous regeneration through these pathways. nih.govnih.gov

The generation of 2'-OAc-ADPR by sirtuins represents a direct link between the cellular NAD+ pool and downstream signaling events. The levels of 2'-OAc-ADPR can fluctuate based on sirtuin activity, which in turn is responsive to the metabolic state of the cell and the availability of NAD+. nih.gov Therefore, the biosynthesis of 2'-OAc-ADPR is tightly coupled to the broader network of NAD+ metabolism, including its synthesis, consumption, and recycling through salvage pathways.

Key Pathways and Enzymes in NAD+ Metabolism and this compound Formation

| Pathway | Key Enzymes | Function |

|---|---|---|

| NAD+ Salvage Pathway | Nicotinamide phosphoribosyltransferase (NAMPT), Nicotinamide mononucleotide adenylyltransferases (NMNATs) | Recycles nicotinamide to synthesize NAD+. nih.govfrontiersin.org |

| De Novo NAD+ Synthesis | Tryptophan 2,3-dioxygenase (TDO), Kynurenine 3-monooxygenase (KMO), Quinolate phosphoribosyltransferase (QPRT) | Synthesizes NAD+ from tryptophan. nih.govresearchgate.net |

| This compound Formation | Sirtuins (e.g., Sir2, SIRT1) | Catalyzes NAD+-dependent deacetylation, producing this compound and nicotinamide. nih.govnih.gov |

Molecular Mechanisms and Biological Functionality

Role as a Putative Intracellular Second Messenger

2'-O-Acetyl-ADPR, often referred to as O-acetyl-ADP-ribose (AAR), is a product of the NAD+-dependent deacetylation of proteins by the Sir2 family of enzymes, known as sirtuins. pnas.org In this reaction, the acetyl group from an acetylated lysine (B10760008) residue is transferred to the ADP-ribose moiety of NAD+, yielding a deacetylated protein, nicotinamide (B372718), and 2'-O-Acetyl-ADPR. pnas.org The discovery of this metabolite has led to the hypothesis that it functions as an intracellular second messenger, a signaling molecule released within a cell to trigger physiological changes. nih.govwikipedia.orgreactome.org

While molecules like cyclic ADP-ribose (cADPR) and adenosine (B11128) 5′-diphosphoribose (ADPR) are more established as second messengers, the generation of 2'-O-Acetyl-ADPR by the conserved sirtuin family suggests a crucial signaling role. nih.govnih.govnih.gov Its ability to modulate the assembly of the SIR complex, which is involved in gene silencing, further supports its function in intracellular signaling pathways. nih.gov

Interaction with Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channel

The Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable non-selective cation channel that is implicated in cellular responses to oxidative stress. nih.govfrontiersin.org 2'-O-Acetyl-ADPR is an agonist for the TRPM2 channel, meaning it can bind to and activate the channel. nih.gov

2'-O-Acetyl-ADPR directly activates the TRPM2 ion channel. nih.gov In neutral solutions, this compound exists as a mixture of 2'-O-acetyl-ADPR and 3'-O-acetyl-ADPR. Both of these isomers are effective agonists, activating the TRPM2 channel with a concentration dependence comparable to that of ADPR, the primary endogenous agonist. nih.gov This activation leads to an influx of cations, most notably Ca2+, into the cell, which then initiates various downstream signaling cascades. frontiersin.org

The activation of the TRPM2 channel by its agonists is mediated through a specific domain on the intracellular C-terminus of the channel protein. This domain is known as the NUDT9-homology (NUDT9-H) domain due to its similarity to the NUDT9 enzyme, an ADPR pyrophosphatase. nih.govnih.gov In human TRPM2, this domain has lost its enzymatic activity and instead functions as a binding site for ADPR and its analogues, including 2'-O-Acetyl-ADPR. nih.govfrontiersin.org The binding of 2'-O-Acetyl-ADPR to the NUDT9-H domain induces a conformational change in the TRPM2 protein, which leads to the opening of the ion pore. nih.govfrontiersin.org

The activation of the TRPM2 channel is a cooperative process that requires the presence of both an agonist, like 2'-O-Acetyl-ADPR, and intracellular calcium ions (Ca2+). frontiersin.org Ca2+ acts as a co-agonist, meaning that the channel only opens when both the primary agonist and Ca2+ are bound. This synergistic relationship ensures a tightly regulated activation of the channel, preventing inappropriate channel opening and subsequent cellular dysfunction. frontiersin.org

The study of various ADPR analogues has provided significant insight into the structure-activity relationship at the TRPM2 channel. While 2'-O-Acetyl-ADPR is an effective agonist, other analogues exhibit a range of activities from partial agonism to potent antagonism. nih.govnih.gov

One of the most notable analogues is 2'-deoxyadenosine 5'-diphosphoribose (2'-deoxy-ADPR). Research has shown that 2'-deoxy-ADPR is a "superagonist" of the TRPM2 channel, inducing significantly higher whole-cell currents at saturation compared to ADPR. nih.govresearchgate.net This enhanced activity is attributed to a decreased rate of channel inactivation and a higher average open probability. researchgate.net Furthermore, 2'-deoxy-ADPR demonstrates a higher sensitivity to Ca2+, allowing it to activate the channel at lower, more physiological intracellular Ca2+ concentrations. nih.gov In contrast, modifications at other positions, such as the introduction of a bulky substituent at the 8-position of the adenine (B156593) ring, can convert the agonist ADPR into an antagonist, as seen with 8-Br-ADPR and 8-Ph-ADPR. nih.govacs.org

| Compound | Activity | Key Findings | Citations |

|---|---|---|---|

| Adenosine-5'-diphosphoribose (ADPR) | Agonist (Endogenous) | Primary activator of TRPM2. | nih.govnih.gov |

| 2'-O-Acetyl-ADPR | Agonist | Activates TRPM2 with comparable potency to ADPR. | nih.gov |

| 2'-deoxy-ADPR | Superagonist | Induces 10.4-fold higher currents than ADPR at saturation; shows higher Ca2+ sensitivity. | nih.govresearchgate.netnih.gov |

| 3'-deoxy-ADPR | Agonist | Activates TRPM2. | nih.gov |

| 2'-phospho-ADPR | Agonist | Activates TRPM2. | nih.gov |

| 8-Br-ADPR | Antagonist | Inhibits TRPM2 activation. IC50 value around 300 μM. | nih.govacs.org |

| 8-Ph-2'-deoxy-ADPR | Potent Antagonist | One of the most potent TRPM2 antagonists with an IC50 value of 3 μM. | nih.govacs.org |

Interaction with Chromatin-Associated Proteins

Beyond its role in ion channel regulation, 2'-O-Acetyl-ADPR is deeply involved in the modulation of chromatin structure and function. Chromatin is the complex of DNA and proteins, primarily histones, that forms chromosomes within the nucleus of eukaryotic cells. ru.nl

As a byproduct of histone deacetylation by sirtuins, 2'-O-Acetyl-ADPR can influence the very processes that generate it. pnas.org It has been shown to promote the assembly of the SIR (Silent Information Regulator) complex, which is composed of Sir2, Sir3, and Sir4 proteins. nih.gov This complex is crucial for the formation of heterochromatin, a tightly packed form of chromatin that leads to transcriptional silencing. nih.gov 2'-O-Acetyl-ADPR induces a structural rearrangement in the SIR complex and enhances the association of multiple Sir3 proteins with the Sir2/Sir4 dimer. nih.gov

Involvement in Cellular Signaling Pathways (Beyond TRPM2)

2'-O-Acetyl adenosine-5'-diphosphoribose is connected to the regulation of autophagy through the activity of sirtuin deacetylases. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and its regulation is critical for cellular homeostasis. Post-translational modifications, including acetylation, are key regulators of the autophagy machinery. nih.govnih.gov

Several core proteins in the autophagy pathway are targets of deacetylation by sirtuins, such as SIRT1. nih.gov For instance, SIRT1 can deacetylate components of the autophagy initiation machinery and the LC3 lipidation system in response to stimuli like nutrient deprivation. nih.gov This deacetylation is often an activating signal for autophagy.

As 2'-OAc-ADPR is a mandatory co-product of every sirtuin-catalyzed deacetylation reaction, its formation is directly coupled with the regulatory deacetylation of autophagy-related proteins. nih.gov Consequently, cellular levels of 2'-OAc-ADPR may reflect the state of autophagic flux as modulated by sirtuin activity.

The production of 2'-O-Acetyl adenosine-5'-diphosphoribose is linked to the negative regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. wikipedia.orgnih.gov

The sirtuin SIRT2 has been shown to suppress inflammatory responses by directly deacetylating the p65 subunit (also known as RelA) of the NF-κB complex. wikipedia.org Deacetylation of p65 inhibits the transcriptional activity of NF-κB, thereby downregulating the expression of pro-inflammatory genes. wikipedia.org

The generation of 2'-OAc-ADPR occurs concurrently with this SIRT2-mediated deacetylation of p65. nih.gov This positions 2'-OAc-ADPR as a molecular marker of a key anti-inflammatory regulatory event, directly linking sirtuin activity to the modulation of the NF-κB signaling cascade.

The influence of 2'-O-Acetyl adenosine-5'-diphosphoribose on Type I interferon (IFN) production appears to be indirect, potentially occurring after its conversion to adenosine-5'-diphosphoribose (ADPR). ADPR is recognized as a signaling molecule in the innate immune response and can promote the production of Type I interferons. drugbank.com

The enzyme ADP-ribosylhydrolase 3 (ARH3) is capable of hydrolyzing the acetyl group from 2'-OAc-ADPR, which releases acetate (B1210297) and generates ADPR. nih.gov This metabolic conversion suggests a potential pathway where sirtuin activity, by producing 2'-OAc-ADPR, can indirectly fuel the ADPR pool, which in turn may participate in signaling cascades that lead to IFN production. drugbank.com Additionally, some poly(ADP-ribose) polymerases (PARPs), such as PARP14, are themselves interferon-stimulated genes and can promote IFN production, highlighting the complex interplay of ADP-ribosylation pathways in the immune response. nih.govnih.gov

2'-O-Acetyl adenosine-5'-diphosphoribose is associated with fundamental nuclear processes largely through the actions of the sirtuin enzymes that produce it and its potential conversion to ADPR. ADPR itself is implicated in a variety of nuclear events, including transcription, RNA transport, DNA replication, and apoptosis. drugbank.com

Transcription: Sirtuins, such as the yeast homolog Sir2, are well-known for their role in transcriptional silencing by deacetylating histones, a process that generates 2'-OAc-ADPR. nih.gov This action helps to condense chromatin and repress gene expression. Conversely, PARP1 and PARP2, enzymes involved in a related pathway of ADP-ribosylation, also modulate chromatin structure during transcription. nih.govnih.gov

DNA Replication and Repair: Sirtuins and PARPs are both critically involved in maintaining genome integrity. PARP1 acts as a DNA damage sensor, and its activity is essential for the repair of single-strand breaks. wikipedia.orgnih.gov The production of 2'-OAc-ADPR by sirtuins is linked to DNA repair processes as part of the broader cellular stress response. nih.gov

Apoptosis: The regulation of apoptosis, or programmed cell death, involves complex signaling networks. Post-translational modifications play a significant role; for example, acetylation of the tumor suppressor protein p53 is critical for its pro-apoptotic functions. nih.gov Sirtuins can deacetylate p53, thereby modulating its activity. Furthermore, PARP is involved in the cellular response to DNA damage that can ultimately trigger apoptosis. nih.gov The production of 2'-OAc-ADPR by sirtuins can also activate the TRPM2 channel, which, under conditions of severe stress, leads to prolonged calcium entry and subsequent apoptosis. nih.govnih.gov

Enzyme-Substrate/Coproduct Complex Formation

2'-O-Acetyl adenosine-5'-diphosphoribose engages with a variety of proteins, forming complexes where it can act as a co-product, a ligand, or a substrate. These interactions are central to its biological relevance.

Sirtuins (as a Co-product): 2'-OAc-ADPR is a key product of the deacetylation reaction catalyzed by the Sir2 family of enzymes. nih.gov Following the transfer of an acetyl group from a substrate protein to NAD+, 2'-OAc-ADPR is formed within the enzyme's active site before being released along with nicotinamide. Structural studies of the yeast sirtuin Hst2 have captured the enzyme in a ternary complex with 2'-OAc-ADPR and a histone peptide, providing a clear snapshot of this co-product complex. nih.gov

TRPM2 Channel (as a Ligand): The Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel, is a significant target of 2'-OAc-ADPR. mdpi.commdpi.com 2'-OAc-ADPR produced by sirtuins can bind to and activate the TRPM2 channel, inducing calcium influx. nih.gov In this context, it functions as an activating ligand, forming a complex with the cytosolic NUDT9 homology (NUDT9H) domain of the channel to trigger its gating. researchgate.net

Metabolizing Enzymes (as a Substrate): Several enzymes recognize 2'-OAc-ADPR as a substrate for degradation, forming transient enzyme-substrate complexes.

NUDIX Hydrolases: In yeast, the Nudix hydrolase Ysa1 cleaves the pyrophosphate bond of 2'-OAc-ADPR to yield AMP and O-acetylribose-5-phosphate. The mammalian homolog, NudT5, performs a similar function. nih.gov

ADP-ribosylhydrolase 3 (ARH3): This human enzyme hydrolyzes the ester bond of 2'-OAc-ADPR, removing the acetyl group to produce ADPR and acetate. nih.gov

The table below summarizes the key enzymatic interactions involving 2'-O-Acetyl adenosine-5'-diphosphoribose.

| Enzyme/Protein | Enzyme Class | Nature of Interaction | Biological Outcome |

| Sirtuins (e.g., SIRT2, Hst2) | NAD+-dependent Deacetylase | Co-product | Generation of 2'-OAc-ADPR during protein deacetylation and gene silencing. nih.govnih.gov |

| TRPM2 | Ion Channel | Activating Ligand | Gating of the channel, leading to Ca2+ influx and cellular signaling. nih.govmdpi.com |

| NudT5 / Ysa1 | NUDIX Hydrolase | Substrate | Degradation of 2'-OAc-ADPR into AMP and O-acetylribose-5-phosphate. nih.gov |

| ARH3 | ADP-ribosylhydrolase | Substrate | Conversion of 2'-OAc-ADPR into ADPR. nih.gov |

Structural Analysis of Sirtuin-2'-O-Acetyl ADPR Complexes

Direct crystal structures of sirtuins in complex with 2'-O-Acetyl-ADPR are not extensively available in published literature. However, a wealth of information can be derived from the numerous crystal structures of sirtuins, particularly SIRT2, in complex with ADP-ribose (ADPR), the non-acetylated analog of the product. researchgate.netresearchgate.net These structures provide critical insights into the binding mode of the ADPR moiety and the conformational changes the enzyme undergoes upon product binding.

Sirtuins possess a conserved catalytic core composed of a Rossmann fold domain, which binds the NAD+ co-substrate, and a smaller, more variable zinc-binding domain. researchgate.net The active site is located in a cleft between these two domains. researchgate.net Structural studies of SIRT2 in complex with ADPR reveal that the ADPR molecule occupies the same pocket as the NAD+ substrate. The adenine and ribose portions of ADPR are deeply buried within the active site, forming extensive hydrogen bonding and hydrophobic interactions with conserved residues.

Upon binding of the acetylated peptide substrate and NAD+, the flexible loops surrounding the active site undergo a conformational change, enclosing the substrates for catalysis. After the cleavage of nicotinamide and the transfer of the acetyl group to the 2'-hydroxyl of the ADP-ribose, the resulting 2'-O-Acetyl-ADPR molecule is formed. Based on the ADPR-bound structures, it is understood that the ADP-ribose portion of the molecule remains in the NAD+ binding pocket, while the acetyl group would be positioned in a channel that accommodates the acetyl-lysine side chain of the substrate.

The binding of the product, ADPR, has been shown to induce a more "open" conformation in SIRT2 compared to the substrate-bound state, facilitating product release. researchgate.net It is highly probable that 2'-O-Acetyl-ADPR binding would induce a similar conformational state, preparing the enzyme for the next catalytic cycle.

Table 1: Key Structural Features of Sirtuin-ADPR Complexes

| Feature | Description | Reference |

|---|---|---|

| Binding Pocket | ADPR occupies the NAD+ binding pocket within the Rossmann fold domain. | researchgate.net |

| Key Interactions | Hydrogen bonds and hydrophobic interactions with conserved residues stabilize the adenine and ribose moieties. | researchgate.net |

| Conformational Change | Product binding is associated with an "open" conformation of the active site loops, facilitating product release. | researchgate.net |

| Catalytic Core | Composed of a Rossmann fold and a zinc-binding domain. | researchgate.net |

Implications for Sirtuin Catalysis and Regulation

The formation and presence of 2'-O-Acetyl-ADPR have significant implications for the catalytic cycle and regulation of sirtuin activity. As a direct product of the deacetylation reaction, it plays a role in product inhibition and potentially in feedback regulation of sirtuin activity. nih.gov

The sirtuin-catalyzed reaction involves the cleavage of NAD+ and the transfer of an acetyl group from a lysine residue to the ADP-ribose moiety, yielding nicotinamide, the deacetylated lysine, and 2'-O-Acetyl-ADPR. nih.govnih.gov This metabolite can then spontaneously and non-enzymatically equilibrate to a mixture of the 2'- and 3'-O-acetyl-ADP-ribose isomers. nih.govresearchgate.net

Beyond its role as a product, 2'-O-Acetyl-ADPR has been identified as a signaling molecule in its own right, modulating the activity of other proteins. For instance, it can regulate the TRPM2 cation channel and bind to the macrodomain of the histone variant macroH2A. nih.govnih.gov This suggests that the production of 2'-O-Acetyl-ADPR by sirtuins can initiate downstream signaling cascades, linking sirtuin activity to broader cellular processes.

The cellular concentration of 2'-O-Acetyl-ADPR is regulated by specific hydrolases, which can break it down, thus modulating its signaling effects. nih.govnih.gov The balance between its production by sirtuins and its degradation by other enzymes likely plays a crucial role in cellular homeostasis.

The generation of 2'-O-Acetyl-ADPR is a key feature that distinguishes sirtuins from other classes of histone deacetylases and directly links their enzymatic activity to NAD+ metabolism and downstream signaling events. nih.govnih.gov The potential for allosteric regulation of sirtuins by small molecules that mimic or interfere with the binding of 2'-O-Acetyl-ADPR is an area of active research for the development of therapeutic agents. frontiersin.org

Table 2: Functional Implications of 2'-O-Acetyl-ADPR

| Implication | Description | Reference |

|---|---|---|

| Product Inhibition | As a product, it can compete with NAD+ for binding to the active site, potentially inhibiting sirtuin activity. | nih.gov |

| Signaling Molecule | Regulates the activity of other proteins, such as the TRPM2 channel and macroH2A. | nih.govnih.gov |

| Link to Metabolism | Directly connects sirtuin activity to the cellular NAD+ pool and downstream metabolic pathways. | nih.gov |

| Therapeutic Target | The product binding site represents a potential target for the development of sirtuin modulators. | frontiersin.org |

Research Methodologies and Analytical Techniques

Structural Biology Approaches

X-ray Crystallography for Molecular Complex Determination

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of 2'-O-Acetyl adenosine-5-diphosphoribose (OAD) when bound to proteins. This technique provides high-resolution insights into the intricate interactions between OAD and its protein targets. For instance, the crystal structure of the Sir2 homolog, Hst2 from yeast, in a ternary complex with 2'-O-acetyl ADP-ribose and a histone peptide, reveals the precise binding mode of the compound. pdbj.org Similarly, the structure of a Sir2 homolog mutant (D102G/F159A/R170A) complexed with 2'-O-acetyl ADP ribose further clarifies the molecular recognition of this ligand. pdbj.org

The analysis of these crystal structures demonstrates that specific structural features of OAD are crucial for its interaction with macro domains of proteins. For example, the adenosine (B11128) 5'-O-phosphate forms hydrogen bonds with the protein backbone, and the ribose 5'-O-phosphate also engages in hydrogen bonding. rsc.org Furthermore, the pyrophosphate group is often stabilized by the helix dipole of the protein. rsc.org These detailed structural views are fundamental for understanding the compound's biological activity and for the design of synthetic analogues. rsc.org

Protein Data Bank (PDB) and PDBeChem Data Mining

The Protein Data Bank (PDB) and PDBeChem are invaluable resources for accessing and analyzing structural data of biological macromolecules and their ligands, including this compound. nih.govpdbj.org The compound is identified by the PDBe Ligand Code OAD. nih.gov Mining these databases provides access to a collection of PDB entries where OAD is present, offering a comprehensive overview of its known protein interactions. pdbj.org

These databases provide detailed information, including 2D and 3D representations of the molecule, its chemical formula (C17H25N5O15P2), and its formula weight (601.352 Da). pdbj.org They also contain computed descriptors like SMILES and InChI strings, which are essential for cheminformatics and computational studies. pdbj.orgpdbj.org By leveraging these resources, researchers can systematically investigate the structural context of OAD in different protein complexes, contributing to a broader understanding of its function.

Table 1: PDB Entries for this compound (OAD) Complexes

| PDB ID | Description |

| 1m2n | Structure of a Sir2 homologues (D102G/F159A/R170A) mutant-2'-O-acetyl ADP ribose complex pdbj.org |

| 1q1a | Structure of the yeast Hst2 protein deacetylase in ternary complex with 2'-O-acetyl ADP ribose and histone peptide pdbj.org |

| 2h4j | Sir2-deacetylated peptide (from enzymatic turnover in crystal) pdbj.org |

| 4buz | SIR2 COMPLEX STRUCTURE MIXTURE OF EX-527 INHIBITOR AND REACTION PRODUCTS OR OF REACTION SUBSTRATES P53 PEPTIDE AND NAD pdbj.org |

| 4bv2 | CRYSTAL STRUCTURE OF SIR2 IN COMPLEX WITH THE pdbj.org |

Electrophysiological Techniques for Functional Assessment

Patch-Clamp Recordings in Expression Systems (e.g., HEK293 cells)

Patch-clamp recording in heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, is a powerful technique for functionally assessing the effects of compounds like this compound on ion channels. nih.govbsys.chnih.gov This method allows for the measurement of ion currents flowing through specific channels expressed in the cell membrane, providing insights into their activation, inhibition, and modulation. nih.govresearchgate.net

HEK293 cells are widely used because they provide a relatively null background for many ion channels and can be transiently or stably transfected to express the channel of interest. nih.govbsys.chnih.gov In a typical whole-cell patch-clamp experiment, a glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the membrane potential and recording of the total current from the entire cell. bsys.chresearchgate.net This technique has been extensively used to study various ion channels, including P2X receptors and TREK-1 channels, by applying the compound of interest to the bath solution and observing the resulting changes in current. nih.govresearchgate.net The biophysical and pharmacological properties of the channels can then be characterized. nih.gov

In Vitro Enzymatic Synthesis and Analysis

Coupled Enzymatic Synthesis Strategies

The in vitro synthesis of this compound and its analogs often employs coupled enzymatic reactions. nih.gov This strategy leverages the specificity and efficiency of enzymes to construct complex molecules from simpler precursors. For example, the synthesis of adenosine 5'-triphosphate (ATP), a related compound, can be achieved from adenosine through a cascade of enzymatic reactions involving adenosine kinase and polyphosphate kinases. nih.gov Similar principles can be applied to the synthesis of OAD.

Coupled enzymatic synthesis offers several advantages, including high yields and stereoselectivity under mild reaction conditions. By carefully selecting and combining different enzymes, multi-step syntheses can be performed in a single pot, improving efficiency and reducing purification steps. This approach is particularly valuable for producing nucleotide analogs that are difficult to synthesize through traditional chemical methods. mdpi.comresearchgate.net

Preparation of Isotopically Labeled Analogues

The preparation of isotopically labeled analogues of this compound is crucial for various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govscbt.com Isotopically labeled compounds, where atoms like ¹³C or ¹⁵N replace their more abundant isotopes, serve as powerful tools for tracing metabolic pathways and elucidating molecular structures and dynamics. scbt.comotsuka.co.jp

A common method for producing uniformly isotopically labeled ribonucleotides involves growing bacteria, such as E. coli or Methylophilus methylotrophus, on a medium containing an isotopic source, like ¹⁵N-ammonium sulfate (B86663) or ¹³C-methanol. nih.gov The nucleic acids are then harvested, degraded into mononucleotides, and enzymatically converted to the desired ribonucleoside triphosphates. nih.gov These labeled precursors can then be used in subsequent enzymatic or chemical synthesis steps to produce the final isotopically labeled OAD analogue. otsuka.co.jp This enables detailed structural and functional studies that would otherwise be challenging with the unlabeled compound. nih.gov

Chemical Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The investigation of this compound and its biological targets, such as the TRPM2 ion channel, heavily relies on the chemical synthesis of structural analogues. These synthetic molecules allow researchers to probe the specific interactions between the compound and its receptors, elucidating which chemical moieties are essential for biological activity.

Design and Synthesis Strategies for Modified ADPR Analogues

The design of adenosine-5'-diphosphoribose (ADPR) analogues is a key strategy to understand its mechanism of action. nih.gov Synthetic analogues with modifications in the adenosine, terminal ribose, or pyrophosphate portions of the molecule have been instrumental in these studies. nih.govqueens.org Small structural changes can lead to profound effects on biological activity. queens.org

Several chemical strategies are employed to synthesize these modified analogues:

Pyrophosphate Bridge Construction: A common method involves the coupling of a modified 5'-O-phosphoryl adenosine or ribose with its counterpart using morpholidate, diphenylphosphonate, or imidazolide (B1226674) methods. queens.org These methods activate one phosphate (B84403) group for nucleophilic attack, forming the critical pyrophosphate linkage. queens.org Another advanced technique utilizes P(III)–P(V) phosphoramidite-based chemistry to construct the pyrophosphate bridge.

Pyrophosphate Mimics: To overcome challenges associated with the negatively charged and enzymatically labile pyrophosphate group, analogues have been designed with modified linkers. nih.govnih.gov For instance, phosphonoacetate linkers have been used to replace one of the phosphate groups, creating analogues with a single negative charge at physiological pH. nih.govnih.gov The synthesis of these phosphonoacetate analogues can be achieved through tandem N,N′-dicyclohexylcarbodiimide (DCC) coupling to phosphonoacetic acid. nih.govnih.gov

Terminal Ribose Modifications: Given the importance of the terminal ribose for activity, analogues with specific modifications at this position are of great interest. Synthetic routes have been designed to produce ADPR analogues where single hydroxyl groups are removed from the terminal ribose. researchgate.netresearchgate.net This is typically achieved by coupling nucleoside phosphorimidazolides to specifically synthesized deoxysugar phosphates. researchgate.netresearchgate.net For example, the synthesis of a 3-deoxyribose-5-monophosphate building block has been described starting from 1,2-O-isopropylidene xylose, involving protection, deoxygenation, and phosphorylation steps. researchgate.net

Adenosine and "Northern" Pentose (B10789219) Modifications: Analogues have also been synthesized with modifications to the adenosine base or the "northern" pentose ring to explore their role in receptor binding and activity. queens.orgnih.gov

Investigating Specificity and Agonist/Antagonist Properties

Once synthesized, the ADPR analogues are evaluated for their biological activity to determine if they act as agonists (activators) or antagonists (inhibitors) of their targets. The transient receptor potential cation channel TRPM2 is a primary target for these investigations.

Electrophysiological techniques, particularly patch-clamp experiments in whole-cell configuration, are the gold standard for this analysis. researchgate.net These experiments are often conducted using cell lines, such as HEK293 cells, that are engineered to express the target channel, like human TRPM2. researchgate.net

In a typical experiment, the synthesized analogue is introduced to the cells, and the resulting electrical currents across the cell membrane are measured.

An agonist will mimic the action of the natural ligand (ADPR) and induce a current, indicating channel activation.

An antagonist will block the channel, showing no activity on its own and preventing activation by a known agonist.

For example, phosphonoacetate analogues of ADPR were evaluated for their activity at the TRPM2 channel but showed no significant agonist or antagonist effects, highlighting the critical importance of the complete pyrophosphate structure for this specific receptor. nih.govnih.gov In contrast, analogues where hydroxyl groups on the terminal ribose were removed or blocked were found to lose their agonist properties and instead act as TRPM2 antagonists. researchgate.net The availability of such agonist/antagonist pairs is invaluable for tightly modulating the physiological functions controlled by these channels. researchgate.net

Importance of Ribose Hydroxyl Groups for Activity

Structure-activity relationship studies have underscored the critical role of the hydroxyl groups on the terminal ribose moiety for the biological activity of ADPR and its derivatives at the TRPM2 channel. researchgate.netresearchgate.net The terminal ribose is known to be essential for channel activation. researchgate.netresearchgate.net

To investigate this in detail, analogues were synthesized with specific hydroxyl groups removed or blocked. researchgate.net Key findings from these studies include:

Removal of 1"-OH or 3"-OH: When either the C1" or C3" hydroxyl group was removed from the terminal ribose of ADPR, the resulting analogues completely lost their ability to activate the TRPM2 channel. researchgate.net Instead of being agonists, these modified compounds acted as antagonists. researchgate.net

Blocking of all Hydroxyls: An analogue where all the hydroxyl groups of the terminal ribose were blocked (as a 1″-β-O-methyl-2″,3″-O-isopropylidene derivative) also failed to activate the channel and functioned as an antagonist. researchgate.net

These results demonstrate that the hydroxyl groups at the C1" and C3" positions of the terminal ribose are indispensable for channel activation, likely participating in crucial hydrogen-bonding interactions within the ligand-binding domain of TRPM2. researchgate.net The hydrolysis of O-Acetyl-ADP-ribose (OAADPr) isomers by enzymes like ADP-ribosylhydrolase 3 (ARH3) also points to the significance of the ribose structure, with enzymatic activity being pH-dependent, which correlates with the predominance of different OAADPr isomers (2"- and 3"-O-acetyl). nih.gov

Table 1: Activity of Terminal Ribose-Modified ADPR Analogues at TRPM2

| Analogue Modification | Activity Type | Implication | Source |

|---|---|---|---|

| Removal of C1" hydroxyl group | Antagonist | C1"-OH is critical for agonist activity. | researchgate.net |

| Removal of C3" hydroxyl group | Antagonist | C3"-OH is critical for agonist activity. | researchgate.net |

| All hydroxyls blocked | Antagonist | H-bond donating capability of the terminal ribose is essential for activation. | researchgate.net |

| Phosphonoacetate substitution | No significant activity | The complete pyrophosphate motif is required for TRPM2 activation. | nih.govnih.gov |

Cell-Based Assays for Intracellular Detection and Functional Studies

To understand the physiological role of this compound, it is essential to detect its presence within cells and measure its functional consequences, such as the modulation of intracellular calcium levels.

Detection in Cell Lines (e.g., Jurkat T-lymphocytes, MEFs)

Detecting and quantifying specific, low-abundance metabolites like this compound and its related isomers (O-Acetyl-ADP-ribose, or OAADPr) within complex cellular environments is a significant analytical challenge. Researchers have developed several sophisticated methods for this purpose.

Chromatography and Mass Spectrometry: A primary method for identifying and distinguishing OAADPr isomers involves a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govresearchgate.net For instance, reversed-phase HPLC (RP-HPLC) can be used to separate the 2"- and 3"-O-acetyl-ADP-ribose isomers, which can then be identified by their mass-to-charge ratio using techniques like MALDI-TOF mass spectrometry. nih.govresearchgate.net This approach has confirmed that Sir2 enzymes enzymatically produce 2'-O-acetyl-ADP-ribose, which then equilibrates with the 3' isomer in solution. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): While not specific to the acetylated form, ELISA-based systems have been developed to measure the physiological levels of poly(ADP-ribose) (PAR) in cultured cells. bio-connect.nl These assays use specific binding reagents and anti-PAR antibodies to capture and detect PARylated proteins from cell lysates. bio-connect.nl Such approaches could potentially be adapted with specific antibodies to detect acetylated-ADPR.

Novel Biosensors: Advanced tools for real-time detection of ADP-ribosylation in living cells have been developed. These include "PAR Trackers," which are sensors based on the fusion of a PAR-binding domain with split fluorescent or luminescent proteins. elsevierpure.com Another highly selective method is the NUDT5-coupled AMP-Glo (NCAG) assay, which can specifically quantify protein-free ADP-ribose in cell extracts by enzymatically converting it to AMP, which is then measured. plos.org These innovative assays provide powerful platforms to quantify cellular ADP-ribose concentrations and study the enzymes that regulate its metabolism. plos.org

These detection methods have been applied to various cell lines. While specific detection of this compound in Jurkat T-lymphocytes or mouse embryonic fibroblasts (MEFs) is not extensively documented, the foundational techniques are applicable. Assays for cyclic ADP-ribose (cADPR), a related signaling molecule, have been successfully performed in Jurkat T-cells, demonstrating the feasibility of measuring such nucleotides in these cells. nih.govnih.gov

Measurement of Calcium Elevation

A key biological function of ADPR and its derivatives is the activation of the TRPM2 ion channel, which leads to an influx of extracellular calcium (Ca2+) and a subsequent rise in intracellular Ca2+ concentration. nih.govrepec.orgnih.gov This elevation in calcium is a critical second messenger signal that triggers various cellular responses.

Cell-based assays to measure calcium elevation are therefore essential for studying the functional effects of this compound and its analogues.

Calcium Imaging: This is a widely used technique where cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2). When intracellular Ca2+ levels rise, the dye binds to the ions, causing a change in its fluorescence properties. This change can be monitored using fluorescence microscopy, providing a real-time measurement of intracellular Ca2+ concentration changes in response to a stimulus. This method has been used to show that stimuli like ADPR and hydrogen peroxide induce Ca2+ influx via TRPM2. repec.org

Electrophysiology: As mentioned previously, the patch-clamp technique directly measures the ion flow (including Ca2+) through channels like TRPM2. The magnitude of the current is directly proportional to the channel activity and the resulting Ca2+ influx. nih.gov

These functional assays have been successfully applied in relevant cell types. In Jurkat T-lymphocytes, the mobilization of Ca2+ by the related molecule cADPR has been demonstrated, establishing a framework for testing other ADPR derivatives in these immune cells. nih.govnih.gov Studies have shown that stimulation of the T-cell receptor leads to an increase in cADPR, which in turn causes a sustained calcium signal essential for T-cell activation. nih.gov

Broader Biological and Pathophysiological Implications Academic Perspectives

Link to Oxidative Stress Response

OAADPr is intricately linked to the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. mdpi.com Active sirtuins can protect cells from ROS-induced damage, partly through the production of OAADPr. nih.gov Research suggests that an accumulation of OAADPr, along with its precursor ADP-ribose, can trigger a metabolic shift that reduces the levels of endogenous ROS. merckmillipore.com This process involves diverting glucose into pathways that bolster the cell's antioxidant defenses, such as the pentose (B10789219) phosphate (B84403) pathway, which increases the levels of NADPH, a key molecule for detoxifying oxidative stress. nih.gov

Furthermore, the activation of Poly(ADP-ribose) polymerase (PARP) enzymes, another class of NAD+-consuming enzymes, is strongly induced by oxidative stress-induced DNA damage. nih.gov This activation can lead to the production of ADP-ribose (ADPR), a molecule closely related to OAADPr, which acts as a signaling molecule for the TRPM2 ion channel, contributing to calcium influx and cellular responses to oxidative stress. medchemexpress.com While distinct, the parallel roles of sirtuins and PARPs in response to oxidative stress highlight the central role of NAD+ metabolites, including OAADPr, in these protective pathways. SIRT5, in particular, has been indirectly implicated in managing oxidative stress by regulating mitochondrial processes. nih.gov

Role in Inflammatory Processes

The involvement of OAADPr in inflammation is primarily mediated through its action on the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a cation channel expressed on various immune cells. merckmillipore.com Both OAADPr and ADP-ribose can gate the TRPM2 channel, leading to an influx of calcium ions (Ca2+). merckmillipore.comnih.gov This influx is a critical signal in activating inflammatory pathways. The activation of PARP enzymes during cellular stress also contributes to inflammation, not only through NAD+ depletion but also by regulating inflammatory gene expression. nih.gov

The broader context of NAD+ metabolism is crucial for immunity. Maintaining NAD+ homeostasis is associated with enhanced resistance to infectious and inflammatory diseases. uit.no Adenosine (B11128) itself, a related molecule, is a potent modulator of inflammation, typically exerting anti-inflammatory effects through its specific receptors. researchgate.netmdpi.com The production of OAADPr by sirtuins represents a key intersection between NAD+ metabolism and inflammatory signaling, with its ability to activate TRPM2 providing a direct mechanism for influencing inflammatory responses.

| Finding | Implication for Inflammatory Processes | References |

| OAADPr gates the TRPM2 cation channel. | Leads to Ca2+ influx, a key step in activating inflammatory responses in immune cells. | merckmillipore.comnih.gov |

| PARP activation regulates inflammatory cascades. | Links NAD+ consumption under stress to the control of inflammatory gene expression. | nih.gov |

| NAD+ homeostasis is linked to inflammatory resistance. | Underscores the importance of balanced NAD+ metabolism in controlling inflammation. | uit.no |

| Adenosine modulates inflammation. | Provides a broader context for the role of purine (B94841) nucleosides in immune regulation. | researchgate.netmdpi.com |

Association with Gene Regulation and Chromatin Dynamics

OAADPr plays a direct role in epigenetic regulation and the dynamic structuring of chromatin. khanacademy.org This function is intrinsically linked to its origin, as it is produced by Sir2/SIRT1, a histone deacetylase renowned for its role in gene silencing. nih.govmdpi.com Histone deacetylation is a fundamental mechanism for compacting chromatin into a transcriptionally repressive state known as heterochromatin. nih.govnih.gov

Research in yeast has shown that OAADPr facilitates the formation and spreading of silent heterochromatin. mdpi.comnih.gov It achieves this by directly interacting with Sir3, a key structural component of the silencing SIR complex. mdpi.comnih.gov This interaction is thought to promote the assembly and loading of the SIR complex onto nucleosomes, thereby reinforcing the silent state of chromatin at specific genomic regions like telomeres. merckmillipore.commdpi.com Furthermore, OAADPr can bind to the Macro domain of the histone variant MacroH2A, which is often found in heterochromatic regions, suggesting another layer of involvement in chromatin organization. merckmillipore.com

| Research Finding | Role in Gene Regulation & Chromatin Dynamics | References |

| OAADPr is a product of the Sir2/SIRT1 histone deacetylase. | Directly links the metabolite to the machinery of epigenetic gene silencing. | nih.govmdpi.com |

| OAADPr directly interacts with the Sir3 protein. | Facilitates the spreading of the SIR silencing complex along chromatin fibers. | mdpi.comnih.gov |

| OAADPr may aid in the assembly of the Sir2-4 complex on nucleosomes. | Promotes the establishment of transcriptionally silent heterochromatin. | merckmillipore.com |

| OAADPr binds to the Macro domain of histone MacroH2A. | Suggests a role in organizing and stabilizing specialized chromatin domains. | merckmillipore.com |

Relevance to Energy Metabolism and NAD+ Homeostasis

The existence of 2'-O-Acetyl adenosine-5'-diphosphoribose is fundamentally tied to cellular energy metabolism and the homeostasis of NAD+. nih.gov As a direct product of the sirtuin deacetylation reaction, its formation represents a significant route of NAD+ consumption, separate from NAD+'s canonical role as a redox cofactor in glycolysis, the TCA cycle, and oxidative phosphorylation. uit.nonih.gov Sirtuins, and thus the production of OAADPr, are sensitive to the cellular energy state, often activated by conditions of energy stress such as fasting or caloric restriction, which tend to increase the NAD+/NADH ratio. nih.gov

The consumption of NAD+ by enzymes like sirtuins and PARPs must be balanced by continuous NAD+ biosynthesis to maintain cellular viability. uit.noembopress.org Excessive activation of these enzymes, for instance during severe DNA damage, can lead to a rapid depletion of cellular NAD+ pools, precipitating an energy crisis characterized by impaired glycolysis and ATP production, which can ultimately lead to cell death. nih.gov Therefore, the level of OAADPr can be seen as an indicator of sirtuin activity and the flux through this NAD+-consuming signaling pathway, reflecting the intricate balance between energy production and the regulation of cellular processes. nih.gov A buildup of OAADPr has also been associated with a metabolic shift that redirects glucose metabolism, further underscoring its connection to central carbon metabolism. merckmillipore.com

Potential as a Research Tool and Molecular Probe

2'-O-Acetyl adenosine-5'-diphosphoribose serves as a valuable research tool for dissecting the biological processes regulated by sirtuins. merckmillipore.com Its availability as a purified chemical compound allows for its use in a variety of in vitro and cell-based assays. nih.gov For instance, researchers have used OAADPr in biophysical studies, such as isothermal titration calorimetry and dot blotting, to demonstrate and quantify its direct interaction with proteins like Sir3, providing mechanistic insights into chromatin silencing. nih.gov

The development of synthetic analogues of related molecules, such as adenosine 5'-diphosphate ribose (ADPR), to act as molecular probes for studying target proteins like the TRPM2 channel, establishes a clear precedent for the potential of OAADPr-based probes. rsc.org While the synthesis of such specific probes can be challenging, they hold promise for identifying new OAADPr-binding proteins and modulating their function. rsc.org The creation of functionalized congeners of other adenosine-based molecules for use as pharmacological probes further highlights the potential in this area. nih.govresearchgate.net As new tools to study OAADPr-dependent processes are developed, it is expected to accelerate discoveries into the diverse biological functions modulated by this important signaling molecule. merckmillipore.com

Future Research Directions

Elucidation of Novel Downstream Effectors and Signaling Pathways

A primary focus of future research will be the identification and characterization of new downstream effectors and signaling pathways regulated by 2'-O-Ac-ADPR. While its role in gating the TRPM2 cation channel is established, the full spectrum of its cellular targets remains largely unexplored. nih.govmerckmillipore.com The discovery of novel binding partners will be crucial to understanding the broader physiological functions of this metabolite.

Investigating the interplay between 2'-O-Ac-ADPR and other signaling molecules will also be a key area of exploration. For instance, its relationship with cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), other NAD+ derived second messengers, warrants further investigation to delineate potential crosstalk and regulatory feedback loops. nih.govwjgnet.com Understanding how the cellular levels of 2'-O-Ac-ADPR are modulated by enzymes like the NUDIX hydrolase Ysa1 in yeast, which cleaves it into AMP and O-acetylribose-5-phosphate, and the mammalian enzyme ARH3, which hydrolyzes it to acetate (B1210297) and ADPR, will provide further insights into its signaling dynamics. nih.govmerckmillipore.comnih.govnih.gov

Comprehensive Structural Characterization of Binding Interactions

To fully comprehend the molecular basis of 2'-O-Ac-ADPR's activity, detailed structural studies of its interactions with its known and newly identified binding partners are essential. High-resolution structural data, such as that obtained from X-ray crystallography and cryo-electron microscopy, will be invaluable in visualizing the precise binding pocket and the key amino acid residues involved in the interaction.

For example, the interaction of adenosine 5'-diphosphoribose (ADPR) with the NUDT9-homology (NUDT9H) domain of the TRPM2 channel has been a subject of study, providing a foundation for understanding how modifications like the 2'-O-acetyl group might influence binding affinity and channel gating. nih.govbiorxiv.org Structural insights into the binding of ADPR to the macro domain of the thermophilic protein Af1521 have revealed key hydrogen bonds and stabilization of the pyrophosphate group, offering a model for how 2'-O-Ac-ADPR might interact with similar domains. rsc.orgnih.gov Elucidating the structural determinants of these interactions will be critical for understanding the specificity and mechanism of action of 2'-O-Ac-ADPR.

Development of Highly Selective Modulators for Research Applications

The development of potent and selective chemical tools is paramount for dissecting the specific roles of 2'-O-Ac-ADPR in complex biological systems. This includes the design and synthesis of both agonists that mimic its effects and antagonists that block its actions. Such modulators would allow researchers to pharmacologically perturb 2'-O-Ac-ADPR signaling pathways with high precision, helping to elucidate its functions in cellular and animal models.

The creation of analogues of ADPR has already proven useful in studying its targets. rsc.orgnih.gov For instance, the development of 8-substituted ADPR derivatives, such as 8-Br-ADPR and 8-Ph-ADPR, has led to the identification of antagonists for the TRPM2 channel. nih.govacs.org Similarly, the synthesis of phosphonoacetate analogues of ADPR has been explored to create more stable mimics. rsc.orgnih.gov Future efforts could focus on modifying the 2'-O-acetyl group or other parts of the 2'-O-Ac-ADPR molecule to create highly selective modulators. The development of allosteric modulators, which bind to sites distinct from the primary binding site, also represents a promising avenue for achieving greater subtype selectivity. nih.gov

Systems Biology Approaches to Map its Metabolic and Signaling Networks

To gain a holistic understanding of 2'-O-Ac-ADPR's role in the cell, systems biology approaches will be indispensable. These strategies involve the integration of high-throughput experimental data with computational modeling to map the complex network of interactions in which this metabolite participates. core.ac.uk By systematically perturbing the system, for example by genetically altering the expression of sirtuins or 2'-O-Ac-ADPR-metabolizing enzymes, and measuring the global changes in metabolites, proteins, and gene expression, researchers can construct comprehensive models of its metabolic and signaling networks. nih.gov

Such an approach, sometimes referred to as 'domino' systems biology, can help to uncover non-obvious connections and predict the system's behavior under different conditions. core.ac.uk This will be crucial for understanding how 2'-O-Ac-ADPR signaling is integrated with other cellular processes, such as energy metabolism and stress responses, and how its dysregulation might contribute to disease.

Exploration of its Role in Diverse Biological Systems

The production of 2'-O-Ac-ADPR has been shown to be evolutionarily conserved from yeast to humans, suggesting its fundamental importance across a wide range of organisms. semanticscholar.orgnih.gov Future research should therefore aim to explore its function in a variety of biological systems and disease models.

For example, given the role of sirtuins in processes like aging, metabolism, and cancer, investigating the involvement of 2'-O-Ac-ADPR in these contexts is a logical next step. researchgate.net Studies have already shown that 2'-O-Ac-ADPR can influence oocyte maturation and early embryonic development. semanticscholar.orgnih.gov Its role in the immune system is also of interest, as the related molecule ADPR is known to be involved in the function of immune cells through the TRPM2 channel. nih.govacs.org By examining the effects of modulating 2'-O-Ac-ADPR levels in different physiological and pathological settings, researchers can uncover its potential as a therapeutic target for a range of human diseases.

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing 2'-O-Acetyl adenosine-5-diphosphoribose, and how is purity validated?

- Synthesis : Enzymatic synthesis using poly(ADP-ribose) synthase (e.g., from pigeon liver nuclei) to polymerize ADP-ribose, followed by digestion with snake venom phosphodiesterase to yield monomers like 2'-(5"-phosphoribosyl)-5'-AMP. Subsequent acetylation steps may involve acetyltransferases or chemical acetylation agents .

- Purification : Dowex-1 ion-exchange chromatography effectively isolates monomers. Alkaline phosphatase treatment removes phosphate groups for structural confirmation .

- Purity Validation : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm molecular identity and detect impurities.

Q. Which analytical techniques confirm the 2'-O-acetyl modification in adenosine-5-diphosphoribose?

- NMR Spectroscopy : 360 MHz NMR in deuterated dimethylsulfoxide ([2H6]DMSO) identifies hydroxyl proton shifts, confirming the absence of the adenosine 2'-OH group and the presence of acetyl resonances .

- Mass Spectrometry : CE-ES-MS (capillary electrophoresis-electrospray mass spectrometry) detects acetylated glycoforms via characteristic fragmentation patterns. For example, O-acetyl groups generate distinct ions (e.g., m/z 1804.1+ in positive ion mode) .

- TLC-Immunostaining : Monoclonal antibodies (e.g., 493D4) specific to O-acetylated epitopes can validate acetylation in glycoforms .

Advanced Research Questions

Q. How does 2'-O-acetylation impact the interaction of adenosine-5-diphosphoribose with NAD-dependent enzymes?

- Binding Studies : Molecular docking simulations (e.g., using LigPlot) compare binding energies of acetylated vs. non-acetylated forms. For instance, acetylated APR binds human sirtuin-6 with altered affinity compared to non-acetylated ADP-ribose .

- Enzymatic Assays : Competitive inhibition assays with Rossmann-fold enzymes (e.g., sirtuins or PARPs) reveal whether acetylation sterically hinders binding or modifies catalytic activity. ATP/ADP-ribose analogs are used as controls .

Q. What structural evidence resolves ambiguities in the glycosidic linkage of this compound?

- NMR Coupling Constants : The α-(1"→2') glycosidic linkage is confirmed by comparing coupling constants (J-values) of ribose hydroxyl protons to model compounds (e.g., α/β-methylribofuranosides). For example, J1",2' values < 3 Hz indicate an α-configuration .

- Crystallography : X-ray structures of ADP-ribosylated proteins (e.g., yeast ribosomal translocase, PDB: 1U2R) provide reference data for ribose positioning and acetyl group orientation .

Q. How can contradictions in binding data for ADP-ribose derivatives guide experimental design for acetylated analogs?

- Case Study : Crystal structures of SARS-CoV-2 NSP3 show ADP-ribose binds at conserved sites, but acetylation may alter electrostatic interactions. Contradictions arise from varying assay conditions (e.g., Mg²⁺ concentration, pH).

- Methodological Adjustments :

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under controlled buffer conditions.

- Include non-hydrolyzable analogs (e.g., AMPP(CH2)P) to distinguish enzyme-specific effects .

Key Considerations for Experimental Design

- Synthesis Reproducibility : Optimize enzyme-to-substrate ratios and reaction times to minimize side products (e.g., over-acetylated forms).

- Structural Validation : Combine orthogonal techniques (NMR, MS, crystallography) to address heterogeneity in acetylation sites.

- Biological Relevance : Use cell-based assays (e.g., siRNA knockdown of acetyltransferases) to contextualize in vitro findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.